2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane
Description
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Structure
3D Structure
Properties
CAS No. |
36986-33-1 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1,3-dioxan-4-ol |
InChI |
InChI=1S/C6H12O4/c7-3-1-6-9-4-2-5(8)10-6/h5-8H,1-4H2 |
InChI Key |
CMFSVRNUSJXFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1O)CCO |
Origin of Product |
United States |
Significance of 1,3 Dioxane Systems in Organic Chemistry
The 1,3-dioxane (B1201747) framework, a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions, is a cornerstone in modern organic chemistry. wikipedia.org Its significance stems from its versatile applications, primarily in stereochemical analysis and as a protecting group in complex syntheses. thieme-connect.de
Conformational Analysis: Like cyclohexane (B81311), 1,3-dioxanes predominantly adopt a chair-like conformation to minimize steric and torsional strain. thieme-connect.de However, the presence of C-O bonds, which are shorter than C-C bonds, leads to more pronounced diaxial interactions. This feature makes the 1,3-dioxane ring an excellent model for studying conformational preferences and stereoelectronic effects. thieme-connect.deacs.org For instance, substituents at the C2 position generally favor an equatorial orientation to avoid steric clashes with axial atoms at C4 and C6. thieme-connect.de The study of these systems provides fundamental insights into the non-covalent interactions that govern molecular shape and reactivity. acs.org
Protecting Groups: One of the most practical applications of 1,3-dioxanes in organic synthesis is their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de The formation of a 1,3-dioxane is typically achieved by reacting a carbonyl compound with a 1,3-diol under acidic conditions. organic-chemistry.org
This transformation is valuable because the resulting cyclic acetal (B89532) is stable under a wide range of conditions, including basic, reductive, and oxidative environments, thus protecting the carbonyl group from unwanted reactions while other parts of the molecule are modified. thieme-connect.deuchicago.edu The original carbonyl group can be readily regenerated by acid-catalyzed hydrolysis, making 1,3-dioxanes a reliable and reversible protective strategy. organic-chemistry.orgwikipedia.org
Stereochemical Control and Natural Products: The rigid, chair-like structure of substituted 1,3-dioxanes allows for predictable stereochemical outcomes in reactions. This has made them useful as chiral auxiliaries to guide the formation of specific stereoisomers. thieme-connect.de Furthermore, the 1,3-dioxane motif is not merely a synthetic tool but is also found in the structure of several natural products, highlighting its biological relevance. thieme-connect.de The ability to create and manipulate these structures is crucial for the total synthesis of complex molecules.
Contextual Overview of Hydroxyethyl and Hydroxyl Functionalization on Dioxane Rings
Direct Synthesis Routes
Direct synthesis methods aim to construct the this compound molecule in a single or a few concerted steps from basic precursors.
Condensation Reactions with Polyols and Aldehyde Precursors
The fundamental structure of this compound is that of a cyclic acetal (B89532). Such structures are classically formed through the condensation reaction between a 1,3-diol and an aldehyde. In this case, the logical precursors are glycerol (a polyol acting as the 1,3-diol) and 3-hydroxypropionaldehyde (the aldehyde component). The reaction involves the nucleophilic attack of two of glycerol's hydroxyl groups onto the carbonyl carbon of the aldehyde, followed by dehydration to form the six-membered dioxane ring.
Studies on the acetalization of glycerol with various aldehydes have shown that a mixture of isomers can be formed, including five-membered 1,3-dioxolanes and six-membered 1,3-dioxanes. lookchem.com The formation of the desired 2,4-disubstituted 1,3-dioxane requires controlling the regioselectivity of the reaction to involve the hydroxyl groups at positions 1 and 3 of the glycerol backbone.
A more complex, but industrially relevant, direct synthesis involves the hydroformylation of ethylene (B1197577) oxide. google.com In this process, ethylene oxide is reacted with a mixture of carbon monoxide and hydrogen. This reaction sequence generates the necessary aldehyde precursor in situ, which then reacts with the polyol structure also derived from the starting materials to form the target dioxane. This method effectively combines precursor generation and condensation into a single process.
Chemo- and Regioselective Functionalization Approaches
Achieving the specific structure of this compound requires precise control over which functional groups react, a concept known as chemoselectivity and regioselectivity. When using a polyol like glycerol, the different hydroxyl groups (primary vs. secondary) exhibit different reactivities, which can be exploited.
The regioselective manipulation of hydroxyl groups is a well-established challenge in carbohydrate chemistry, where similar polyol structures are common. researchgate.netugent.be Strategies often rely on protecting groups or specific reagents to ensure that the reaction occurs at the desired positions. In the context of forming our target molecule from glycerol and 3-hydroxypropionaldehyde, the reaction must be guided to selectively form the six-membered 1,3-dioxane ring rather than the five-membered 1,3-dioxolane (B20135) alternative. This involves favoring the reaction at the two primary hydroxyl groups of glycerol over the primary and secondary hydroxyls.
Indirect Synthetic Pathways
Indirect routes involve the formation of a related dioxane structure first, followed by chemical modification (derivatization) to install the required functional groups, or building the molecule from an acyclic precursor through a dedicated ring-closing step.
Derivatization of Related Dioxane Structures
An alternative synthetic strategy is to begin with a pre-formed 1,3-dioxane ring and chemically alter its substituents. For instance, one could theoretically synthesize a 2-substituted-4-hydroxy-1,3-dioxane and then modify the substituent at the 2-position to create the 2-hydroxyethyl group.
Research into the synthesis of substituted 5-hydroxy-1,3-dioxanes demonstrates the viability of this approach in principle. lookchem.com In that work, a 5-oxo-1,3-dioxane was synthesized and then stereoselectively reduced to the corresponding 5-hydroxy derivative. lookchem.com This highlights how functional groups on the dioxane ring can be transformed. Applying this logic, a precursor dioxane with a keto or ester group at the 2-position could potentially be reduced to achieve the desired primary alcohol of the hydroxyethyl side chain. The derivatization of hydroxyl groups on a molecule is a common strategy to alter its chemical properties or to prepare it for subsequent reaction steps. nih.govresearchgate.net
Ring-Closing Reactions from Acyclic Precursors
The formation of 1,3-dioxanes from acyclic precursors is a cornerstone of heterocyclic chemistry. The most common method is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. thieme-connect.de For this compound, the acyclic precursors would be glycerol and 3-hydroxypropionaldehyde.
The mechanism proceeds via protonation of the aldehyde's carbonyl oxygen, which activates it for nucleophilic attack by one of the diol's hydroxyl groups, forming a hemiacetal intermediate. A second intramolecular nucleophilic attack from the other hydroxyl group, followed by the elimination of a water molecule, closes the ring to form the stable 1,3-dioxane structure. thieme-connect.de To drive the reaction to completion, the water generated is typically removed from the reaction mixture, often by azeotropic distillation or by using a chemical water scavenger like triethyl orthoformate. thieme-connect.de
Catalytic Systems and Reaction Conditions in Synthesis
The choice of catalyst and reaction conditions is critical in directing the synthesis towards the desired product with high yield and selectivity.
A patented method for the direct synthesis via hydroformylation of ethylene oxide specifies a metallic carbonyl catalyst. google.com The reaction is performed under high pressure and elevated temperature. The table below summarizes the conditions from representative examples in the patent.
Table 1: Reaction Conditions for Direct Hydroformylation Synthesis google.com
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Catalyst | Dicobalt octacarbonyl | Dicobalt octacarbonyl |
| Solvent | Toluene | Toluene |
| Pressure | 3,200-3,600 psig | 4,000-5,200 psig |
| Temperature | 120 °C | 120 °C |
| Duration | ~150 minutes | 129 minutes |
For the more traditional condensation or acetalization reactions, a different set of catalysts is employed. These reactions are most commonly catalyzed by acids, but neutral condition catalysts are also known.
Table 2: Catalytic Systems for 1,3-Dioxane Formation
| Catalyst Type | Specific Examples | Typical Application | Reference |
|---|---|---|---|
| Acid Catalysts | 4-Toluenesulfonic acid (TsOH), Sulfuric acid (H2SO4) | General acetalization of carbonyls with 1,3-diols | thieme-connect.de |
| Lewis Acids | Boron trifluoride-diethyl ether complex | Ring opening of oxiranes to form precursors for cyclization | thieme-connect.de |
| Neutral Catalysts | N-Bromosuccinimide (NBS) | Chemoselective acetalization, tolerant of acid-sensitive groups | organic-chemistry.org |
| Metallic Carbonyls | Dicobalt octacarbonyl (Co2(CO)8) | Hydroformylation of ethylene oxide | google.com |
| Basic Catalysts | Piperidine, NaOH, KOH | Used in Knoevenagel condensations involving dioxane rings | clockss.org |
The selection among these catalytic systems depends on the specific synthetic route and the presence of other functional groups in the precursors that might be sensitive to harsh acidic or basic conditions.
Acid-Catalyzed Acetylation and Ketalization
The formation of this compound is achieved through the self-condensation, or dimerization, of 3-hydroxypropionaldehyde. This process is essentially an intramolecular acetal formation. While this dimerization can occur spontaneously in aqueous solutions, the principles of acid catalysis, which govern the formation of acetals and ketals from aldehydes/ketones and diols, are highly relevant. lookchem.com In this specific case, one molecule of 3-HPA acts as the aldehyde component, while another can be considered the 1,3-diol precursor after hydration.
The equilibrium between 3-HPA, its hydrate (B1144303) (1,1,3-propanetriol), and its dimer (this compound) is highly dependent on concentration. psu.edunih.gov Detailed analysis using quantitative 13C NMR has elucidated the distribution of these species in an aqueous system. psu.edunih.gov At lower concentrations, the monomeric and hydrated forms of 3-HPA are predominant. As the concentration increases, the equilibrium shifts significantly towards the formation of the dimeric dioxane structure. psu.edunih.gov
A study by Vollenweider et al. provided a quantitative look at this concentration-dependent equilibrium. psu.edunih.gov
Distribution of 3-HPA Species in Aqueous Solution at Varying Concentrations
| Total HPA Concentration (M) | 3-HPA (Aldehyde) (%) | HPA Hydrate (%) | HPA Dimer (this compound) (%) |
|---|---|---|---|
| 0.03 | 27 | 69 | 4 |
| 0.4 | ~50 | Not specified | ~50 |
| >1.4 | Not specified | Not specified | Predominant |
Data sourced from Vollenweider et al. (2003). psu.edunih.gov
This equilibrium underscores that the synthesis of this compound is favored in highly concentrated solutions of its precursor. While specific acid-catalyzed kinetic studies for this dimerization are not extensively detailed in the literature, the general mechanism for acid-catalyzed acetalization would involve protonation of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by a hydroxyl group from a second molecule of 3-HPA.
Emerging Catalytic Strategies
Modern synthetic strategies are increasingly focusing on sustainable and efficient catalytic methods. In the context of this compound, a significant emerging strategy is the biocatalytic production of its precursor, 3-hydroxypropionaldehyde, from renewable feedstocks like glycerol. nih.govmdpi.com
Microorganisms such as Lactobacillus reuteri have been employed for the biotransformation of glycerol into 3-HPA with high yields. nih.govresearchgate.net This enzymatic process, occurring at or near room temperature and under normal pressure, presents a green alternative to traditional chemical synthesis. psu.edu The 3-HPA produced can then be concentrated to favor the formation of the dimeric dioxane. psu.edunih.gov This biocatalytic approach is a key area of research for producing not only 3-HPA but also its derivatives, including the target dioxane. mdpi.com
Furthermore, the broader field of acetal synthesis offers insights into other emerging catalytic strategies that could be applied to control the dimerization of 3-HPA. These include the use of solid acid catalysts, such as zeolites and sulfated zirconia, and ionic liquids. These catalysts can offer advantages in terms of reusability, selectivity, and milder reaction conditions compared to traditional homogeneous acid catalysts. While not yet specifically applied to the synthesis of this compound, they represent a promising avenue for future research.
Scale-Up Considerations in Academic Synthesis
The transition from laboratory-scale synthesis to larger, academic-scale production of this compound presents several challenges. A primary concern is the inherent instability of the precursor, 3-hydroxypropionaldehyde. 3-HPA can readily undergo dehydration to form acrolein, a toxic and reactive byproduct. mdpi.com This side reaction is influenced by temperature and pH, making careful control of reaction and storage conditions crucial for any scale-up attempt. mdpi.com
The concentration-dependent equilibrium between 3-HPA and its dimer, this compound, is another critical factor. psu.edunih.gov To achieve a high yield of the dioxane, highly concentrated solutions of 3-HPA are required. psu.edunih.gov On a larger scale, achieving and maintaining these high concentrations can be challenging and may require specialized equipment for evaporation or other concentration methods, while simultaneously managing the potential for side reactions.
Purification of the final product also becomes more complex at a larger scale. The presence of residual monomer, its hydrate, and any byproducts from the synthesis of 3-HPA necessitates efficient separation techniques. The similar polarities of these hydroxy-functionalized compounds can make chromatographic separation, a common lab-scale method, impractical for larger quantities. Alternative purification methods such as distillation or crystallization would need to be developed and optimized.
Furthermore, the biocatalytic production of 3-HPA, while promising, has its own set of scale-up challenges. These include maintaining sterile fermentation conditions, efficient separation of the product from the fermentation broth, and handling the deactivation of the biocatalyst over time. Overcoming these hurdles is essential for the viable academic or industrial production of 3-HPA and, consequently, this compound.
Chemical Reactivity and Transformation Mechanisms of 2 2 Hydroxyethyl 4 Hydroxy 1,3 Dioxane
Reactions Involving the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de Its reactivity is a cornerstone of its application as a protecting group for 1,3-diols and carbonyl compounds. thieme-connect.deorganic-chemistry.org
The acetal linkage in the 1,3-dioxane ring is prone to acid-catalyzed hydrolysis. This reaction is reversible and results in the cleavage of the ring to yield the parent 1,3-diol and the corresponding aldehyde or ketone. For 2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane, hydrolysis would be expected to yield 3-hydroxypropanal (B37111) and glycerol (B35011). The reaction proceeds via protonation of one of the ring oxygen atoms, followed by the formation of a carbocation intermediate, which is then attacked by water.
Beyond simple hydrolysis, the 1,3-dioxane ring can undergo reductive ring-opening. This transformation is a powerful tool in synthetic chemistry, particularly in carbohydrate chemistry, for the regioselective formation of ethers. researchgate.net Reagents such as triethylsilane in the presence of a Lewis acid can cleave the acetal to generate a protected hydroxyl group.
The cationic ring-opening polymerization of 1,3-dioxane and its derivatives is another significant pathway, leading to the formation of polyethers. rsc.org This process is typically initiated by strong acids and proceeds via an active chain end mechanism, although cyclization of the polymer chains can be a competing reaction. rsc.org
Transacetalization is an acid-catalyzed process where a 1,3-dioxane exchanges its carbonyl or diol component with another. This equilibrium-driven reaction is fundamental to the formation of 1,3-dioxanes from carbonyl compounds and 1,3-diols. lookchem.com For this compound, treatment with a different diol or carbonyl compound in the presence of an acid catalyst, such as p-toluenesulfonic acid, would lead to a new set of acetal products. researchgate.net This process is often used to install the dioxane as a protecting group under milder conditions than direct acetalization. lookchem.com
In some instances, intramolecular transacetalization can occur, leading to the formation of conformationally restricted bicyclic or polycyclic systems, particularly in polyhydroxy acetals. mdpi.com
Direct substitution on the saturated carbon atoms of the 1,3-dioxane ring is generally challenging. However, functional groups on the ring can be manipulated. For instance, dialkylzincs can couple with 4-acetoxy-1,3-dioxanes in the presence of a Lewis acid to form trans-4,6-dialkyl-1,3-dioxanes with high diastereoselectivity. nih.gov This suggests that if the 4-hydroxy group of the title compound were converted to a suitable leaving group like an acetate, similar coupling reactions could be envisioned.
Elimination reactions can be induced to form unsaturated 1,3-dioxins. This typically requires a leaving group at a position adjacent to a hydrogen atom that can be removed by a base. For example, the base-promoted elimination of a 5-(tosyloxy)-1,3-dioxane can yield a 1,3-dioxin. thieme-connect.de Given the presence of a hydroxyl group at the 4-position, conversion to a good leaving group could potentially facilitate an elimination reaction to form an unsaturated dioxane derivative, although this would compete with other reaction pathways.
Reactions of the Hydroxyl Groups
The presence of both a primary and a secondary hydroxyl group in this compound allows for a wide array of functionalization reactions typical of alcohols.
The hydroxyl groups can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. A notable reaction is the Tishchenko esterification, where 4-hydroxy-1,3-dioxanes can be converted to the corresponding monoesters of 1,3-diols using alkali metal monoalcoholates of 1,3-diols as highly effective catalysts. aalto.fi This reaction proceeds rapidly at low temperatures with good yields. aalto.fi
Table 1: Catalyst Performance in the Tishchenko Esterification of a 1,3-dioxan-4-ol Data based on the esterification of 5,5-dimethyl-2-(1',1'-dimethyl-2'-hydroxyethyl)-4-hydroxy-1,3-dioxane.
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| LiOH·H₂O | 65 | 48 h | 60 |
| n-BuLi | 0 | < 30 min | > 95 |
| Li-monoalcoholate of 1,3-diol | 0 | < 30 min | > 95 |
Etherification can be achieved under various conditions, such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. Due to the presence of two hydroxyl groups with different steric environments (primary vs. secondary), selective etherification or esterification at the more accessible primary hydroxyl group of the 2-hydroxyethyl substituent may be possible with careful choice of reagents and reaction conditions.
The primary and secondary hydroxyl groups can be oxidized to the corresponding aldehyde and ketone, respectively. The choice of oxidizing agent will determine the outcome. Mild reagents like pyridinium (B92312) chlorochromate (PCC) could selectively oxidize the secondary alcohol to a ketone, while stronger oxidants might lead to the oxidation of both hydroxyl groups or even cleavage of the C-C bond.
Conversely, while the hydroxyl groups themselves are not reducible, the related 5-oxo-1,3-dioxanes can be stereoselectively reduced to 5-hydroxy-1,3-dioxanes. lookchem.com The stereochemical outcome of the reduction is highly dependent on the reducing agent used.
Table 2: Stereoselective Reduction of 2,2-Disubstituted 5-Oxo-1,3-dioxanes Data from the reduction of various 2,2-disubstituted 5-oxo-1,3-dioxanes to the corresponding 5-hydroxy-1,3-dioxanes.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) |
| LiAlH₄ (Lithium aluminum hydride) | trans | >95:5 |
| L-Selectride | cis | >95:5 |
This high degree of stereocontrol is a valuable tool in the synthesis of specific diastereomers of substituted 5-hydroxy-1,3-dioxanes. lookchem.com
Intramolecular Cyclization Reactions
The presence of both a hydroxyl group on the ethyl side chain at the C2 position and a hydroxyl group at the C4 position allows for the potential of intramolecular cyclization reactions. These reactions are typically acid- or base-catalyzed and involve the nucleophilic attack of one hydroxyl group on an electrophilic center within the same molecule.
One potential intramolecular reaction involves the attack of the side-chain hydroxyl group onto the C4 or C6 positions of the dioxane ring, or the attack of the C4-hydroxyl group onto the ethyl side-chain. However, the formation of strained, small-ring systems would be disfavored. A more plausible pathway, especially under acidic conditions that promote ring opening, involves the formation of a more stable ring system.
For instance, acid-catalyzed hydrolysis of the 1,3-dioxane ring would generate a carbocation intermediate at the C2 position. The proximate hydroxyl group on the ethyl side chain could then act as an internal nucleophile, leading to the formation of a new cyclic ether. The favorability of such a reaction would depend on the stereochemistry of the substituents and the stability of the resulting ring structure. While direct studies on this compound are not prevalent in the available literature, the principles of intramolecular cyclization of hydroxy-substituted cyclic ethers are well-established. youtube.com
Reaction Kinetics and Mechanistic Studies
The kinetics and mechanisms of reactions involving this compound are largely analogous to those of other substituted 1,3-dioxanes, with the primary reaction of interest being acid-catalyzed hydrolysis.
The acid-catalyzed hydrolysis of 1,3-dioxanes generally proceeds through a multi-step mechanism. The rate-determining step can vary depending on the reaction conditions, such as pH and the concentration of buffer species. acs.org
In strongly acidic solutions, the rate-determining step is typically the unimolecular cleavage of the protonated acetal to form a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.com This step involves the breaking of a carbon-oxygen bond within the dioxane ring.
At higher pH values (typically above pH 5) and in the presence of buffers, the mechanism can shift. acs.org The initial protonation and ring-opening may become reversible and rapid. In such cases, the rate-determining step can become the attack of a water molecule on the oxocarbenium ion intermediate. acs.org This change in the rate-determining step is often indicated by a change in the pH-rate profile of the reaction.
Table 1: Factors Influencing the Rate-Determining Step in Acetal Hydrolysis
| Condition | Likely Rate-Determining Step | Rationale |
| Low pH | Unimolecular cleavage of the protonated acetal | The high concentration of H+ ensures rapid protonation, making the subsequent C-O bond cleavage the slowest step. cdnsciencepub.com |
| High pH / Low Buffer Concentration | Attack of water on the oxocarbenium ion | Ring-opening becomes a rapid pre-equilibrium, and the concentration of the nucleophile (water) dictates the overall rate. acs.org |
The key intermediate in the acid-catalyzed hydrolysis of this compound is an oxocarbenium ion. This intermediate is formed upon the cleavage of one of the C-O bonds of the dioxane ring following protonation of a ring oxygen atom. The oxocarbenium ion is planar at the carbocationic center and is stabilized by resonance donation from the remaining ring oxygen atom.
The transition state leading to this intermediate resembles the oxocarbenium ion itself, with a partially broken C-O bond and a developing positive charge on the carbon atom. The stability of this transition state, and thus the rate of the reaction, is influenced by the electronic properties of the substituents on the dioxane ring. Electron-donating groups can stabilize the positive charge, accelerating the reaction, while electron-withdrawing groups have the opposite effect. cdnsciencepub.com
In the specific case of this compound, the hydroxyethyl (B10761427) and hydroxyl groups are primarily inductively electron-withdrawing, which would be expected to slightly destabilize the oxocarbenium ion intermediate compared to an unsubstituted 1,3-dioxane.
The pH of the reaction medium has a profound effect on the mechanism and rate of hydrolysis of 1,3-dioxanes. As a general trend, the rate of hydrolysis is directly proportional to the hydronium ion concentration at low pH values, indicating specific acid catalysis. acs.org As the pH increases, the rate becomes less dependent on pH, and in some cases, can be influenced by general acid catalysis from buffer components. acs.org At very high pH (alkaline conditions), 1,3-dioxanes are generally stable, as the acetal linkage is not susceptible to nucleophilic attack by hydroxide (B78521) ions. thieme-connect.de
The solvent also plays a crucial role in the reaction mechanism. Protic solvents, such as water, can actively participate in the reaction by stabilizing charged intermediates and transition states through hydrogen bonding. acs.org Furthermore, water can act as a nucleophile in the hydrolysis reaction. acs.org The use of less polar, aprotic solvents like dioxane would significantly slow down the hydrolysis reaction, as they are less effective at stabilizing the charged species involved in the mechanism. acs.org The stability of related intermediates has been shown to be solvent-dependent. aalto.fi
Table 2: Summary of pH and Solvent Effects on 1,3-Dioxane Hydrolysis
| Factor | Effect on Reaction Rate | Mechanistic Implication |
| Decreasing pH (Acidic) | Increases | Promotes protonation of the acetal, facilitating ring opening. acs.org |
| Increasing pH (Basic) | Decreases (generally stable) | Lack of a pathway for hydroxide-mediated cleavage. thieme-connect.de |
| Protic Solvents (e.g., Water) | Favors reaction | Stabilizes charged intermediates and acts as a nucleophile. acs.org |
| Aprotic Solvents (e.g., Dioxane) | Hinders reaction | Poor stabilization of charged species. acs.org |
Stereochemical and Conformational Analysis
Configurational Isomerism of 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane
Configurational isomers of this compound arise from the presence of stereocenters, leading to different spatial arrangements of the atoms that cannot be interconverted by bond rotation.
The this compound molecule possesses two chiral centers at the C2 and C4 positions of the 1,3-dioxane (B1201747) ring. The presence of these two stereocenters means that the compound can exist as a total of four possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relationship between isomers from different enantiomeric pairs is diastereomeric.
The diastereomers are typically designated as cis and trans, referring to the relative orientation of the substituents at C2 and C4.
In the cis isomer , the 2-(2-hydroxyethyl) group and the 4-hydroxy group are on the same side of the dioxane ring. This cis isomer exists as a pair of enantiomers, (2R, 4R) and (2S, 4S).
In the trans isomer , the two substituents are on opposite sides of the ring. This trans isomer also exists as a pair of enantiomers, (2R, 4S) and (2S, 4R).
These stereoisomers, while having the same chemical formula and connectivity, will exhibit different physical properties and biological activities.
| Stereoisomer Type | Relationship | Specific Configurations | Relative Substituent Positions |
| Diastereomer 1 | cis | (2R, 4R) and (2S, 4S) | Same side of the ring |
| Diastereomer 2 | trans | (2R, 4S) and (2S, 4R) | Opposite sides of the ring |
The separation of the enantiomeric pairs of this compound requires chiral resolution techniques. Since enantiomers have identical physical properties in a non-chiral environment, their separation is a non-trivial process. Standard methods include:
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, forms diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.
Kinetic Resolution: This method involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.govbeilstein-archives.org For instance, a chiral isothiourea-catalyzed acylation can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govbeilstein-archives.org This technique provides both the recovered starting material and the product in enantioenriched forms. beilstein-archives.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can be employed to separate enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.
Conformational Preferences of the 1,3-Dioxane Ring
The 1,3-dioxane ring is not planar and, like cyclohexane (B81311), adopts several conformations to minimize ring strain. wikipedia.org The presence of two oxygen atoms in the ring, however, introduces distinct geometric and electronic features compared to cyclohexane. thieme-connect.de
The 1,3-dioxane ring predominantly exists in a chair conformation, which is the most energetically stable arrangement. wikipedia.orgthieme-connect.de This stability arises from the minimization of both angle strain and torsional strain, with hydrogen atoms on adjacent carbons being in a staggered arrangement. youtube.com
The boat conformation is a higher-energy, unstable alternative. wikipedia.org This instability is due to steric strain from the "flagpole" interactions between hydrogens at the C2 and C5 positions and torsional strain from eclipsed C-C bonds. wikipedia.org The boat conformation is generally considered a transition state or a short-lived intermediate during the interconversion between chair forms, a process known as ring-flipping. wikipedia.orgresearchgate.net Between the chair and boat forms lies the twist-boat (or skew-boat) conformation, which is a local energy minimum but is still less stable than the chair form. researchgate.netacs.org The energy barrier for the chair-to-twist conversion is higher for cyclohexane than for 1,3-dioxane due to the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de
Relative Energies of 1,3-Dioxane Conformations
| Conformation | Relative Energy (kcal/mol) | Stability | Key Features |
|---|---|---|---|
| Chair | 0 (Reference) | Most Stable | Staggered bonds, minimal strain. youtube.com |
| Twist-Boat | ~5-6 | Intermediate | Local energy minimum, less stable than chair. thieme-connect.deresearchgate.net |
| Boat | Higher than Twist-Boat | Least Stable | Eclipsed bonds, flagpole interactions. wikipedia.org |
Substituents on the 1,3-dioxane ring can exist in either an axial or an equatorial position. The position they preferentially adopt is determined by steric and electronic interactions within the molecule. Generally, substituents prefer the equatorial position to avoid steric repulsion with the axial atoms at the 3- and 5-positions relative to them (1,3-diaxial interactions). libretexts.orgyoutube.com
For this compound:
Substituent at C2: Due to significant diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6, equatorial substituents at the C2 position are strongly favored thermodynamically. thieme-connect.de The shorter C-O bonds in the 1,3-dioxane ring make these interactions more pronounced than in cyclohexane. thieme-connect.de
Substituent at C4: Similarly, the hydroxyl group at C4 will generally prefer the equatorial orientation to minimize steric strain. libretexts.org
Advanced Spectroscopic Characterization for Stereochemistry
Determining the precise stereochemistry and dominant conformation of this compound isomers requires advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the relative configuration of 1,3-dioxanes. thieme-connect.de
¹H NMR: The coupling constants (J-values) between protons on adjacent carbons are highly dependent on the dihedral angle between them. This relationship allows for the differentiation between axial and equatorial protons and, consequently, the determination of the substituent's orientation. Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing definitive evidence for relative stereochemistry (e.g., distinguishing between cis and trans isomers). thieme-connect.de
¹³C NMR: The chemical shifts of the carbon atoms in the ring and in the substituents are sensitive to the stereochemical environment. thieme-connect.de For instance, empirical rules based on the ¹³C NMR analysis of related 1,3-diol acetonides (2,2-dimethyl-1,3-dioxanes) show that the chemical shift of the C2 carbon can distinguish between syn (chair conformation) and anti (twist-boat conformation) isomers. thieme-connect.de
X-ray Crystallography: For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. researchgate.net It reveals precise bond lengths, bond angles, and the exact conformation of the ring and its substituents, confirming the relative and absolute stereochemistry. nih.gov
Mass Spectrometry: While less common for primary stereochemical analysis, techniques like differential mass spectrometry, correlated with quantum-chemical calculations of fragmentation energies, have been used to study the stereochemistry and conformational equilibria of some 1,3-dioxane derivatives. researchgate.net
These methods, often used in combination, provide a comprehensive picture of the complex three-dimensional structure of substituted 1,3-dioxanes.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous determination of the relative stereochemistry of this compound. By analyzing through-bond and through-space correlations between nuclei, the spatial arrangement of substituents on the dioxane ring can be mapped in detail.
The relative configuration of substituents on the 1,3-dioxane ring is typically assigned using Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net A NOESY experiment detects protons that are close in space, allowing for the differentiation between cis and trans isomers. For instance, in a cis isomer where the C2 and C4 substituents are on the same face of the ring, a NOE would be observed between the protons of the C2-substituent and the axial proton at C4. The absence of this correlation would suggest a trans configuration.
Further structural details are provided by ¹H-¹H Correlation Spectroscopy (COSY), which reveals proton-proton coupling networks, and ¹³C NMR spectroscopy. For 1,3-dioxane systems derived from 1,3-diols, empirical rules based on ¹³C chemical shifts can help determine the relative configuration. thieme-connect.de Specifically, in acetonides of syn-1,3-diols, the chemical shifts of the two methyl groups at C2 are different, whereas they are often identical in anti-1,3-diol acetonides which may adopt a twist-boat conformation. thieme-connect.de These principles can be extended to analyze the stereochemistry of this compound.
To resolve and identify multiple stereoisomers in a mixture, chiral solvating agents (CSAs) like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE or Pirkle's alcohol) can be used in conjunction with ¹³C NMR. researchgate.net The CSA forms diastereomeric complexes with the enantiomers in solution, leading to separate, distinguishable signals for each stereoisomer in the NMR spectrum. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Stereochemical Determination
| Position | Isomer Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key NOESY Correlation |
| C2-H | - | 4.5 - 5.5 | 98 - 102 | H2 ↔ H4 (axial), H2 ↔ H6 (axial) |
| C4-H | Axial | 3.5 - 4.0 | 60 - 65 | H4a ↔ H2a, H4a ↔ H6a |
| C4-H | Equatorial | 4.0 - 4.5 | 60 - 65 | H4e ↔ H5e, H4e ↔ H6e |
| C2-CH₂CH₂OH | Equatorial | Favored due to lower steric hindrance | ~60 (CH₂OH), ~35 (CH₂) | H(side chain) ↔ H2 |
| C4-OH | Axial/Equatorial | Dependent on H-bonding and conformation | - | - |
Note: This table contains representative, hypothetical data based on established principles for 1,3-dioxane systems. Actual values may vary based on solvent and experimental conditions.
Vibrational and Chiroptical Spectroscopy in Conformational Analysis
Vibrational spectroscopy, particularly in its chiroptical forms like Vibrational Circular Dichroism (VCD), provides profound insight into the conformational preferences and absolute configuration of chiral molecules like this compound in solution. ru.nl VCD measures the differential absorption of left- and right-handed circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including the spatial arrangement of its functional groups. ru.nl
The presence of two hydroxyl groups in this compound makes the OH-stretching region of the infrared spectrum (approximately 3200-3600 cm⁻¹) a particularly sensitive probe. rsc.org The VCD signals in this region are strongly influenced by the network of intramolecular hydrogen bonds between the C4-hydroxy group and the terminal hydroxyl of the C2-substituent. nih.govrsc.org Different conformers will exhibit distinct hydrogen-bonding patterns, leading to unique and identifiable VCD signatures.
The definitive assignment of conformation and absolute configuration is achieved by comparing the experimental VCD spectrum with theoretical spectra calculated for various possible stereoisomers and their low-energy conformers. semanticscholar.org These theoretical calculations are typically performed using density functional theory (DFT). A strong correlation between the experimental spectrum and the calculated spectrum for a specific conformer allows for its confident structural assignment. mdpi.comnih.gov This combined experimental and computational approach can distinguish between chair conformations with axial or equatorial substituents and even identify contributions from less stable twist-boat conformers.
Table 2: Illustrative Vibrational Frequencies and VCD Signs for Conformational Assignment
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected VCD Sign (+/-) for Equatorial-Substituent Conformer | Expected VCD Sign (+/-) for Axial-Substituent Conformer |
| Free OH Stretch | ~3600 | +/- (Weak) | +/- (Weak) |
| Intramolecular H-Bonded OH Stretch | 3200 - 3500 | Strong bisignate (+/- or -/+) | Different bisignate pattern |
| CH₂ Stretch (Ring) | 2900 - 3000 | Complex pattern | Different complex pattern |
| C-O Stretch (Ring & Side Chain) | 1000 - 1200 | Strong bisignate (+/- or -/+) | Different bisignate pattern |
Note: This table presents hypothetical data to illustrate how VCD spectroscopy can differentiate between conformers. The specific signs and intensities depend on the molecule's absolute configuration (R/S) and the precise geometry of each conformer.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the behavior of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine the electronic structure and various properties of a molecule.
A detailed analysis of the electronic structure would reveal the distribution of electrons within the 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane molecule. This involves calculating molecular orbitals, electron density, and electrostatic potential. Such calculations would help in identifying the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity. The nature of the chemical bonds (e.g., covalent, ionic character) can also be elucidated through techniques like Natural Bond Orbital (NBO) analysis.
A hypothetical data table summarizing the results of such an analysis is presented below. The values are illustrative and would be determined through actual quantum chemical calculations.
| Parameter | Hypothetical Value | Significance |
| Dipole Moment (Debye) | 3.5 | Indicates the overall polarity of the molecule. |
| HOMO Energy (eV) | -6.8 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy (eV) | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 8.0 | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Natural Charge on O(1) | -0.65 | Provides insight into the partial charge distribution on the oxygen atom in the dioxane ring. |
| Natural Charge on O(4) | -0.70 | Indicates the partial charge on the oxygen of the hydroxyl group at the 4-position. |
This table is for illustrative purposes only, as no published data exists for this compound.
Quantum chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, key spectroscopic techniques that can be simulated include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the O-H and C-O stretching vibrations.
Below is a hypothetical table of predicted spectroscopic data.
| Spectroscopic Technique | Parameter | Predicted Value (Hypothetical) | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | 3.8 - 4.2 | Protons on the dioxane ring |
| ¹H NMR | Chemical Shift (δ, ppm) | 3.6 - 3.9 | Protons on the hydroxyethyl (B10761427) side chain |
| ¹³C NMR | Chemical Shift (δ, ppm) | 95 - 100 | C2 atom of the dioxane ring |
| ¹³C NMR | Chemical Shift (δ, ppm) | 60 - 65 | C4 and C6 atoms of the dioxane ring |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3400 - 3500 | O-H stretching (hydroxyl groups) |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1050 - 1150 | C-O stretching |
This table is for illustrative purposes only, as no published data exists for this compound.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational landscape. The 1,3-dioxane (B1201747) ring can exist in various conformations, such as chair, boat, and twist-boat, and the orientation of the hydroxyethyl and hydroxyl substituents can also vary.
MD simulations would track the positions and velocities of all atoms in the molecule over time, allowing for the exploration of different stable and metastable conformations and the transitions between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Computational Studies of Reaction Pathways and Energetics
Computational chemistry can be used to model the potential chemical reactions involving this compound. This includes studying its formation, degradation, or its interaction with other molecules.
For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Computational methods can be used to locate and characterize the geometry and energy of these transition states. This information is vital for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. For instance, the acid-catalyzed hydrolysis of the acetal (B89532) group in this compound could be studied by identifying the transition states involved in the protonation and ring-opening steps.
A hypothetical data table for a transition state characterization is shown below.
| Reaction Coordinate | Parameter | Hypothetical Value | Significance |
| Acetal Hydrolysis | Activation Energy (kcal/mol) | 15 | The energy barrier that must be overcome for the reaction to occur. |
| Acetal Hydrolysis | Transition State Geometry | Distorted ring with elongated C-O bond | The specific atomic arrangement at the peak of the energy profile. |
| Acetal Hydrolysis | Imaginary Frequency (cm⁻¹) | -250 | A negative frequency in the vibrational analysis confirms the structure as a true transition state. |
This table is for illustrative purposes only, as no published data exists for this compound.
Computational methods can also be used to calculate the change in Gibbs free energy (ΔG) for a reaction. This thermodynamic quantity determines the position of the chemical equilibrium. By calculating the free energies of the reactants and products, it is possible to predict whether a reaction will be spontaneous and to what extent it will proceed. For example, the equilibrium between different conformers of this compound could be assessed by calculating their relative free energies.
Applications in Advanced Materials and Chemical Synthesis
As a Building Block for Polymers and Macromolecules
The presence of two hydroxyl groups enables 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane to act as a monomer in the synthesis of various polymers. The dioxane ring structure can be either retained as a stable part of the polymer backbone or opened to yield different polymeric structures.
Hyperbranched polymers are highly branched, three-dimensional macromolecules that have gained significant attention due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. The synthesis of these polymers often involves the polycondensation of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. With its two hydroxyl groups and the dioxane ring, this compound can be conceptualized as a potential AB2-type monomer for creating hyperbranched structures.
While direct polymerization of this compound into hyperbranched polyesters is not extensively documented, the synthesis of such polymers from other multifunctional monomers is well-established. For instance, hyperbranched polyesters are commonly synthesized through the polycondensation of a triol, like glycerol (B35011) (an A3 monomer), with a dicarboxylic acid (a B2 monomer). mdpi.com This approach, known as the A2 + B3 method, is a mature technique for creating hyperbranched polymers, although it can sometimes be difficult to control the molecular weight and may lead to gelation. nih.gov
Another relevant strategy is the self-condensing ring-opening polymerization (SCROP) of monomers containing both a ring structure and a functional group that can initiate polymerization. For example, a hydrophobic hyperbranched polyphosphate has been prepared through the SCROP of 2-[(2-Hydroxyethyl) disulfanyl] ethoxy-2-oxo-1,3,2-dioxaphospholane (HSEP), a monomer featuring a pendant hydroxyethyl (B10761427) group. nih.gov This demonstrates that monomers with a cyclic core and a hydroxyl group are viable candidates for producing hyperbranched polymers.
| Monomer Type | Polymerization Method | Resulting Polymer | Key Features |
| A2 + B3 (e.g., Diacid + Glycerol) | Polycondensation | Hyperbranched Polyester | One-step reaction, but molecular weight can be difficult to control. mdpi.comnih.gov |
| AB2-type (e.g., HSEP) | Self-Condensing Ring-Opening Polymerization (SCROP) | Hyperbranched Polyphosphate | Pendant functional groups, potential for further modification. nih.gov |
This table illustrates common methods for synthesizing hyperbranched polymers using monomers with functionalities analogous to this compound.
Ring-opening polymerization (ROP) is a powerful method for producing a wide range of polymers from cyclic monomers. The 1,3-dioxane (B1201747) ring in this compound is a type of acetal (B89532), and such structures are susceptible to cationic ring-opening polymerization. rsc.org The hydroxyl groups on the molecule can also act as initiators for the ROP of other cyclic monomers, such as lactones or cyclic ethers.
The cationic ROP of 1,3-dioxolane (B20135), a related five-membered ring acetal, is known to be prone to the formation of cyclic structures alongside linear polymer chains. rsc.org The mechanism and product composition can be influenced by factors like monomer addition speed, catalyst-to-initiator ratio, and the solvent used. rsc.org Similarly, the free-radical ROP of 2-methylene-1,3-dioxane, another related monomer, can result in over 50% ring-opening, competing with vinyl addition polymerization. elsevierpure.com
In the context of this compound, its hydroxyl groups could initiate the ROP of other monomers. For example, the ROP of 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (PEP) has been initiated using a hyperbranched polyphosphate with terminal hydroxyl groups (HPHEEP-OH) to create star-shaped block copolymers. nih.gov This highlights the potential of hydroxyl-functionalized molecules to act as macroinitiators in ROP.
| Monomer System | Polymerization Type | Catalyst/Initiator | Key Observation |
| 1,3-Dioxolane | Cationic ROP | Acidic catalysts | Prone to cyclization of polymer chains. rsc.org |
| 2-Methylene-1,3-dioxane | Free-Radical ROP | Free-radical initiators | Ring-opening competes with vinyl addition. elsevierpure.com |
| 1,3-Dioxolane with Styrene | Cationic ROP | Montmorillonite Clay (Maghnite-H+) | Effective copolymerization, yield increases with catalyst amount. orientjchem.org |
This table summarizes findings from ROP studies on monomers structurally related to 1,3-dioxane, illustrating potential polymerization behaviors.
Precursor in Organic Synthesis of Complex Molecules
The combination of a stable heterocyclic ring and reactive hydroxyl groups makes this compound a valuable precursor for synthesizing more complex molecules, including other heterocycles and functionalized intermediates.
The 1,3-dioxane moiety can be used as a protecting group for 1,3-diols or as a synthetic unit that can be transformed into other heterocyclic systems. The regioselective ring-opening of 1,3-dioxane-type acetals is a powerful tool in carbohydrate chemistry for the selective manipulation of hydroxyl groups. researchgate.net While this typically involves reductive cleavage to yield a specific alcohol and a protected ether, it demonstrates the synthetic flexibility of the dioxane ring.
Furthermore, dioxane derivatives can serve as precursors for other cyclic structures. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane acts as a stable precursor to 2,3-dimethylene-1,4-dioxane, which can then undergo a [4+2] cycloaddition reaction with various dienophiles to create functionalized cyclohexene (B86901) derivatives. nih.gov This strategy showcases how a stable dioxane can be converted in-situ to a reactive diene for the construction of other ring systems.
The functional groups on this compound allow for its incorporation into larger molecules, creating functionalized intermediates for various applications. The hydroxyl groups can be readily derivatized through esterification, etherification, or other standard transformations.
The utility of dioxane structures as intermediates is well-established. For instance, the cycloaddition products derived from 2,3-dimethylene-1,4-dioxane are considered potentially useful intermediates for biologically important materials containing a cyclohexanol (B46403) moiety. nih.gov In a different context, 3-(1-hydroxyethyl)azetidin-2-ones, which are key intermediates for carbapenem (B1253116) antibiotics like thienamycin, can be synthesized from precursors containing vinyl groups that are transformed into hydroxyethyl side chains. researchgate.net The presence of a hydroxyethyl group in the title compound suggests its potential as a synthon for similar side-chain introductions in complex target molecules.
| Dioxane Precursor | Reaction Type | Product Class | Significance |
| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | [4+2] Cycloaddition | Functionalized Cyclohexenes | Precursor to biologically important materials. nih.gov |
| Carbohydrate-derived 1,3-dioxanes | Reductive Ring-Opening | Regioselectively protected polyols | Key strategy in carbohydrate synthesis. researchgate.net |
This table provides examples of how dioxane derivatives serve as precursors in the synthesis of complex functionalized molecules.
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. Host-guest chemistry is a central part of this field, where a larger 'host' molecule forms a complex with a smaller 'guest' molecule. nih.gov These interactions are critical in areas ranging from drug delivery to catalysis. nih.govrsc.org
While the direct involvement of this compound in host-guest systems is not widely reported, its molecular features suggest potential roles. The two hydroxyl groups and the two ether oxygens within the dioxane ring can all act as hydrogen bond donors or acceptors. This makes the molecule capable of participating in hydrogen-bonding networks, a fundamental interaction in supramolecular assembly.
Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate guest molecules in their cavities. nih.govrsc.org The formation of these host-guest complexes can improve the solubility and stability of guest molecules. nih.gov A molecule like this compound, with its polar functional groups, could potentially interact with the exterior of such hosts or act as a guest if its size and shape are complementary to a host's cavity. The dynamic and selective nature of these non-covalent interactions allows for the construction of advanced materials and functional systems. nih.govrsc.org
Industrial Chemical Process Development
In the context of industrial chemical process development, this compound shows promise for creating more efficient and sustainable synthetic routes. Its ability to act as a reactive intermediate can facilitate the production of specialty chemicals. For instance, its use may allow for the consolidation of multiple synthetic steps, leading to reduced waste and energy consumption. Research suggests that the compound can stabilize reactive intermediates during certain polymerization processes, highlighting its potential to improve process control and product consistency. evitachem.com
Environmental and Biochemical Fate Studies Excluding Human Clinical/safety
Abiotic Degradation Pathways in Environmental Systems
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment, such as hydrolysis and photolysis.
While specific studies on the hydrolytic stability of 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane are not available, the behavior of the 1,3-dioxane (B1201747) ring system is well-understood. As a cyclic acetal (B89532), its stability is highly dependent on pH. In neutral or basic aqueous solutions, the 1,3-dioxane ring is generally stable. However, under acidic conditions, it is susceptible to hydrolysis.
The reaction is an acid-catalyzed equilibrium process that cleaves the acetal, reverting the compound to its original aldehyde and 1,3-diol components. For this compound, this would yield 3-hydroxypropionaldehyde and glycerol (B35011). The general mechanism involves protonation of one of the ring oxygen atoms, followed by ring opening to form a stabilized carbocation, and subsequent attack by water.
Kinetic studies on related compounds, such as 2-methyl-1,3-dioxane (B3054962), show that the hydrolysis is a reversible reaction. academax.comresearchgate.net The rate of this degradation is influenced by temperature and the concentration of the acid catalyst. Research on 2-methyl-1,3-dioxane indicates that the hydrolysis follows second-order kinetics for both the reactant and the product concentrations in a reversible reaction model. academax.com
Table 1: Hydrolytic Kinetic Data for the Related Compound 2-Methyl-1,3-dioxane Data derived from studies on a similar 1,3-dioxane structure to infer potential behavior.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Reaction Type | Reversible, Second-Order | Acid-catalyzed | academax.com |
| Activation Energy (Ea) | 33.31 kJ/mol | Temperature range 323-363 K | academax.com |
| Reaction Enthalpy (ΔH) | 30.16 kJ/mol | Over ion exchange resin | academax.com |
Direct photolysis of dioxane compounds in surface water is generally not expected to be a significant degradation pathway. itrcweb.org However, indirect photochemical degradation, driven by the reaction with hydroxyl radicals (•OH), is a major abiotic fate process, particularly in the atmosphere and in sunlit surface waters treated with advanced oxidation processes (AOPs). itrcweb.orgcdc.gov
The degradation is initiated by the abstraction of a hydrogen atom from the dioxane ring by a hydroxyl radical. This creates a dioxanyl radical, which can then undergo a series of reactions, including ring cleavage, to form various smaller, oxygenated intermediates. For the related compound 1,4-dioxane (B91453), this process leads to the formation of compounds that are typically more biodegradable than the parent molecule. itrcweb.org While the specific intermediates for this compound would be different, a similar radical-driven oxidation pathway is anticipated.
Table 2: Common Intermediates in the Photochemical Degradation of Related Dioxane Compounds Based on studies of 1,4-dioxane degradation via advanced oxidation processes.
| Intermediate Class | Examples | Source |
|---|---|---|
| Glycols | Ethylene (B1197577) Glycol | researchgate.net |
| Organic Acids | Glycolic Acid, Oxalic Acid, Formic Acid | researchgate.net |
| Aldehydes | Formaldehyde (B43269), Glyoxal |
Biotic Transformations and Biodegradation Research
Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms, and is a key process in the ultimate fate of many organic compounds in the environment.
While this compound has not been specifically studied, research on related compounds provides significant insight into potential biodegradation pathways. The biodegradation of the more widely studied 1,4-dioxane is known to occur under aerobic conditions, often initiated by monooxygenase enzymes. itrcweb.orgberkeley.edu Several bacterial strains have been identified that can metabolize or co-metabolize 1,4-dioxane, using it as a source of carbon and energy or degrading it in the presence of a primary growth substrate like methane (B114726) or tetrahydrofuran. berkeley.eduasm.org
Research into the metabolism of a 1,3-dioxane derivative of theophylline (B1681296) showed that degradation proceeded via enzymatic cleavage of the ring. nih.gov This was initiated by the oxidation of the acetal carbon (the C2 position), a reaction catalyzed by cytochrome P450-dependent monooxygenases. nih.gov This suggests a likely point of attack for microbial enzymes on the this compound structure.
Table 3: Microorganisms Known to Degrade Related Dioxane Compounds
| Microorganism | Dioxane Type Degraded | Key Enzyme Class | Source |
|---|---|---|---|
| Pseudonocardia dioxanivorans CB1190 | 1,4-Dioxane | Monooxygenase | berkeley.edunih.gov |
| Rhodococcus ruber Strain 219 | 1,4-Dioxane | Monooxygenase | acs.org |
| Xanthobacter sp. | 1,4-Dioxane | Monooxygenase, Glycolate Oxidase | researchgate.net |
| Rat Liver Microsomes | 1,3-Dioxane (Theophylline derivative) | Cytochrome P450 Monooxygenase | nih.gov |
The enzymatic degradation of dioxane structures is primarily an oxidative process. For both 1,3- and 1,4-dioxanes, monooxygenase enzymes play a critical role in initiating the attack on the stable ether linkages. berkeley.edunih.gov
Based on studies of related molecules, a plausible enzymatic pathway for this compound can be proposed:
Initial Oxidation: A monooxygenase enzyme, likely a cytochrome P450 type, introduces a hydroxyl group at the C2 position (the acetal carbon). nih.gov
Ring Cleavage: The resulting hemiacetal is unstable and undergoes spontaneous or enzyme-mediated ring opening. This would likely form an ester intermediate, specifically the ester of 3-hydroxypropionaldehyde with one of the hydroxyl groups of glycerol.
Hydrolysis: An esterase enzyme would then hydrolyze the ester bond, releasing the constituent molecules: 3-hydroxypropionaldehyde and glycerol.
Further Metabolism: Both glycerol and 3-hydroxypropionaldehyde are common metabolic intermediates. Glycerol can enter the glycolysis pathway, and 3-hydroxypropionaldehyde can be oxidized to acids and further metabolized through central metabolic pathways like the TCA cycle. researchgate.net
Table 4: Proposed Enzymatic Conversion Pathway for this compound
| Step | Reaction | Enzyme Class Involved (Inferred) |
|---|---|---|
| 1 | Hydroxylation of the acetal carbon (C2) | Monooxygenase (e.g., Cytochrome P450) |
| 2 | Ring-opening to form an ester intermediate | Spontaneous or Hydrolase |
| 3 | Hydrolysis of the ester to yield glycerol and 3-hydroxypropionaldehyde | Esterase |
| 4 | Metabolism of glycerol and aldehyde products | Dehydrogenases, Kinases, etc. |
Formation Mechanisms in Natural Systems
The 1,3-dioxane ring system is not known to be a common motif in naturally occurring products, and there are no known widespread biological or geological pathways for its formation. thieme-connect.de These compounds are overwhelmingly of synthetic origin. thieme-connect.dewikipedia.org
1,3-Dioxanes are typically synthesized industrially through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. wikipedia.orgorganic-chemistry.org This reaction, known as acetalization, is a standard method for creating the 1,3-dioxane structure and is often used as a protective group strategy in organic synthesis. thieme-connect.deorganic-chemistry.org
For the specific compound this compound, the synthetic precursors would be:
Aldehyde: 3-Hydroxypropionaldehyde (also known as reuterin)
1,3-Diol: Glycerol (Propane-1,2,3-triol)
The presence of this compound in the environment would therefore be attributable to anthropogenic sources, such as industrial synthesis, or as a potential byproduct in chemical processes involving its precursors. nih.govijapbc.com
Biochemical Production of 3-Hydroxypropionaldehyde (3-HPA) and its Dimerization
The biochemical synthesis of 3-hydroxypropionaldehyde (3-HPA), a significant precursor to this compound, is primarily achieved through the microbial fermentation of glycerol. The bacterium Lactobacillus reuteri is a notable producer of 3-HPA, which it generates as an intermediate in the conversion of glycerol to 1,3-propanediol. nih.gov This process is catalyzed by a coenzyme B12-dependent glycerol dehydratase. mdpi.com
In an aqueous environment, 3-HPA exists in a dynamic equilibrium with its hydrated monomer (1,1,3-propanetriol) and its cyclic dimer, this compound. nih.govwikipedia.org This mixture is collectively referred to as reuterin. wikipedia.org The formation of the dimer is a reversible process, and its prevalence in the equilibrium is concentration-dependent. nih.govacs.org At concentrations exceeding 1.4 M, the dimeric form is the predominant species in the mixture. nih.govacs.org
The production of 3-HPA by L. reuteri is often carried out using a two-step process. The first step involves the cultivation of a high concentration of L. reuteri cells. In the second step, these cells are harvested and resuspended in a glycerol solution, where the bioconversion to 3-HPA occurs. nih.gov Research has focused on optimizing this process to maximize the yield of 3-HPA.
Several factors have been identified as critical to the efficiency of 3-HPA production. These include the concentration of glycerol, temperature, cell biomass, and incubation time. One study achieved a high concentration of 378 mM of 3-HPA in one hour at 30°C with an initial glycerol concentration of 500 mM. mdpi.commdpi.com However, at very high concentrations, glycerol can have an inhibitory effect on the production of reuterin. mdpi.com The stability of the produced 3-HPA is also a key consideration, as it can degrade to acrolein, particularly at higher temperatures. mdpi.commdpi.com
The following table summarizes findings from various studies on the biochemical production of 3-HPA.
Table 1: Research Findings on the Biochemical Production of 3-HPA
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Microorganism | Lactobacillus reuteri BR201 | Production of 378 mM of 3-HPA | mdpi.commdpi.com |
| Substrate Concentration | 500 mM glycerol | Highest bioconversion to 3-HPA (378 mM) | mdpi.com |
| Temperature | 30°C | Optimal temperature for 3-HPA production | mdpi.com |
| Incubation Time | 1 hour | Achievement of high 3-HPA concentration | mdpi.commdpi.com |
| Dimer Predominance | >1.4 M 3-HPA concentration | The dimeric form is the major component | nih.govacs.org |
Analytical Methodologies for Environmental Monitoring (excluding basic identification data)
A variety of analytical techniques have been employed to study and quantify the components of the reuterin system. High-Performance Liquid Chromatography (HPLC) is a commonly used method, often with a refractive index (RI) detector. nih.govresearchgate.net HPLC has been utilized to measure the concentrations of glycerol and 3-HPA during its production. nih.gov A method using a synthetic, acrolein-free 3-HPA system as an analytical standard has been developed to improve the reliability of HPLC-based quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied, typically after a derivatization step. For instance, trimethylsilyl (B98337) derivatives of reuterin have been analyzed to identify a molecule with a molecular weight corresponding to a disilylated dimeric structure. nih.gov The analysis of volatile compounds in complex matrices, such as cheese, has been performed using solid-phase microextraction (SPME) coupled with GC-MS, a technique that could be adapted for environmental samples. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of the reuterin system. Both 1H-NMR and 13C-NMR have been used to confirm the presence of the 3-HPA monomer, its hydrate (B1144303), and the cyclic dimer in purified reuterin samples. nih.govyakhak.org Quantitative 13C-NMR has revealed the concentration-dependent distribution of these three compounds. nih.govacs.org
Colorimetric assays have also been described for the quantification of reuterin. nih.govcambridge.org These methods are often based on the reaction of acrolein, a dehydration product of 3-HPA, with reagents like tryptophan. cambridge.org While useful for rapid quantification, these methods can be less specific than chromatographic techniques. researchgate.net
The following table provides a summary of analytical methodologies that have been applied to the analysis of the reuterin system.
Table 2: Analytical Methodologies for the Reuterin System
| Technique | Detector/Method | Application | Reference |
|---|---|---|---|
| HPLC | Refractive Index (RI) | Measurement of glycerol, 3-HPA, and acrolein | nih.gov |
| HPLC | RI and UV | Quantification of 3-HPA using a synthetic standard | researchgate.net |
| GC-MS | - | Analysis of trimethylsilyl derivatives of reuterin | nih.gov |
| NMR Spectroscopy | 13C-NMR | Structural characterization and quantitative analysis of the 3-HPA system | nih.govacs.org |
| Colorimetric Assay | Spectrophotometry (560 nm) | Quantification of reuterin via reaction with tryptophan | cambridge.org |
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of substituted 1,3-dioxanes is a well-established field, often relying on the acetalization reaction between a carbonyl compound and a 1,3-diol. wikipedia.orgresearchgate.net For 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane, this would traditionally involve the reaction of an appropriate aldehyde with a substituted glycerol (B35011) derivative. However, future research should focus on developing more advanced and selective synthetic strategies.
A key area of development is the use of novel catalytic systems to improve stereoselectivity. The synthesis of 2-substituted 5-hydroxy-1,3-dioxanes has been achieved through a multi-step process involving acetalization of glycerol, but this can lead to a mixture of isomers. researchgate.net Future work could explore the use of chiral catalysts or enzymatic transformations to achieve higher enantiomeric excess for specific stereoisomers of this compound. The development of iridium-catalyzed asymmetric hydrogenation, for instance, has shown success in producing enantiomerically enriched tetrahydroquinoxalines, and similar principles could be adapted for dioxane synthesis. rsc.org
Furthermore, the use of milder and more environmentally friendly reaction conditions is a critical goal. Research into solid acid catalysts, such as sulfonated cation exchangers, has shown promise in the synthesis of 1,3-dioxolanes from benzaldehydes and could be extended to the synthesis of 1,3-dioxanes. researchgate.net These catalysts can simplify purification processes and reduce waste.
Table 1: Comparison of Potential Synthetic Methods
| Method | Catalyst/Reagents | Advantages | Challenges |
|---|---|---|---|
| Traditional Acetalization | p-Toluenesulfonic acid | Well-established, readily available reagents. researchgate.net | Often produces isomeric mixtures, harsh conditions. researchgate.net |
| Enzymatic Resolution | Lipases, etc. | High stereoselectivity, mild conditions. | Substrate specificity, catalyst cost. |
| Asymmetric Catalysis | Chiral Lewis acids, organocatalysts. | Potential for high enantiomeric excess. | Catalyst design and cost, optimization required. |
| Solid Acid Catalysis | Zeolites, ion-exchange resins. | Ease of separation, reusability, milder conditions. researchgate.net | Catalyst deactivation, potential for lower activity. |
In-Depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing its synthesis and exploring its reactivity. The formation of the 1,3-dioxane (B1201747) ring is generally understood to proceed through a hemiacetal intermediate followed by an intramolecular cyclization. researchgate.netthieme-connect.de However, the specific kinetics and thermodynamics for this particular substituted dioxane are yet to be determined.
Future research should employ advanced analytical techniques, such as in-situ NMR spectroscopy and kinetic modeling, to elucidate the reaction pathways. For instance, detailed kinetic models have been developed for the oxidation of 1,3-dioxolane (B20135), providing insights into its decomposition pathways. researchgate.netresearchgate.net A similar approach for this compound would be invaluable.
Moreover, understanding the mechanisms of potential side reactions is critical. For example, in the ring-opening polymerization of related dioxolanones, a competing side reaction involving formaldehyde (B43269) elimination has been identified. rsc.org Investigating the stability of the this compound ring under various conditions (pH, temperature, catalysts) will be essential for its application in materials science.
Exploration of New Applications in Specialized Materials
The unique structure of this compound, with its multiple hydroxyl groups and dioxane core, makes it an attractive building block for a variety of specialized materials.
One promising area is the development of novel biodegradable polymers. The ring-opening polymerization (ROP) of cyclic esters and ethers is a powerful tool for creating polyesters and polyethers with tailored properties. While the ROP of some dioxane derivatives has been explored, the potential of this compound as a monomer remains untapped. elsevierpure.comrsc.org The presence of a primary and a secondary hydroxyl group could lead to the formation of cross-linked or branched polymers with unique thermal and mechanical properties. These polymers could find applications in drug delivery, tissue engineering, and sustainable plastics. Polymers are known to be crucial in drug delivery systems for controlling the release of therapeutic agents. jddtonline.infonih.gov
Furthermore, the diol functionality of this compound makes it a suitable candidate for the synthesis of polyesters and polyurethanes. Its incorporation into polymer backbones could enhance properties such as hydrophilicity, biodegradability, and thermal stability. For instance, the generation of 1,4-dioxane (B91453) during the manufacturing of some polyesters is a concern, and designing monomers that avoid such byproducts is an active area of research. researchgate.net
The structural similarity of the 1,3-dioxane moiety to components of some biologically active molecules suggests potential applications in the pharmaceutical and biomedical fields. Derivatives of 1,3-dioxane have been investigated as modulators of multidrug resistance in cancer cells and as novel bacterial topoisomerase inhibitors. organic-chemistry.orgnih.govnih.gov Future research could explore the biological activity of this compound and its derivatives.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for accelerating research and gaining deeper insights into the properties and reactivity of this compound. Quantum-chemical calculations can be employed to predict the conformational preferences of the dioxane ring, which are known to favor a chair-like conformation. thieme-connect.deacs.org
Future computational studies should focus on several key areas:
Stereochemical Prediction: Advanced modeling can help predict the stereochemical outcomes of different synthetic routes, guiding the design of more selective reactions. The correlation of experimental mass spectra with calculated formation enthalpies has been used to study the stereochemistry of 1,3-dioxane derivatives. researchgate.net Machine learning models are also being developed to predict reaction outcomes, including stereoselectivity. arxiv.org
Reaction Mechanism Elucidation: Computational modeling can map out the energy landscapes of reaction pathways, identifying transition states and intermediates. This can provide a detailed understanding of the mechanisms of formation and ring-opening, complementing experimental studies.
Prediction of Material Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound. This can help in the rational design of new materials with desired characteristics before their synthesis.
By integrating computational modeling with experimental work, researchers can significantly accelerate the discovery and development of new applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
